2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications
Preparation Methods
The synthesis of 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the use of N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides, which undergo base-promoted intramolecular C–S bond coupling cyclization . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization: The benzothiazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves the inhibition of key enzymes in bacterial cells. It targets enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . By inhibiting these enzymes, the compound disrupts bacterial metabolism and leads to cell death.
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:
- 6-bromo-4-fluoro-1,3-benzothiazol-2-amine
- 2-bromo-5-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIBBDIXIFTIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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